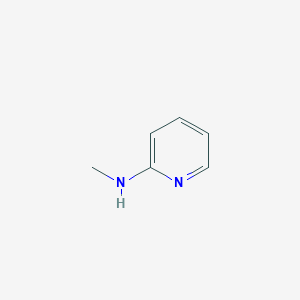
2-(甲基氨基)吡啶
描述
2-(Methylamino)pyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, where a methylamino group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry.
科学研究应用
2-(Methylamino)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: 2-(Methylamino)pyridine is used in the production of dyes, pigments, and other fine chemicals.
作用机制
Target of Action
2-(Methylamino)pyridine, also known as N-methylpyridin-2-amine, is a complex compound with a variety of potential targets. It has been found to form copper (II) complexes containing various anions . .
Mode of Action
It is known to undergo photoreaction in a low-temperature argon matrix
Pharmacokinetics
It is known that the compound has a boiling point of 200-201°c and a density of 1052 g/mL at 25°C , which may influence its pharmacokinetic properties.
Result of Action
Given its ability to form copper (II) complexes , it may have effects on processes involving copper ions or copper-containing proteins.
Action Environment
The action of 2-(Methylamino)pyridine may be influenced by various environmental factors. For instance, its photoreaction in a low-temperature argon matrix suggests that light and temperature conditions could potentially influence its activity .
准备方法
Synthetic Routes and Reaction Conditions: 2-(Methylamino)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, 2-(Methylamino)pyridine can be produced by the catalytic hydrogenation of 2-cyanopyridine in the presence of methylamine. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.
化学反应分析
Types of Reactions: 2-(Methylamino)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-2-pyridone.
Reduction: The compound can be reduced to form 2-(methylamino)piperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Major Products:
Oxidation: N-methyl-2-pyridone.
Reduction: 2-(methylamino)piperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
相似化合物的比较
2-Aminopyridine: Similar structure but lacks the methyl group on the amino nitrogen.
4-(Methylamino)pyridine: The methylamino group is attached to the fourth position of the pyridine ring.
2-(Dimethylamino)pyridine: Contains an additional methyl group on the amino nitrogen.
Uniqueness: 2-(Methylamino)pyridine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the methylamino group allows for distinct interactions with metal ions and other molecules, making it a valuable compound in coordination chemistry and organic synthesis.
属性
IUPAC Name |
N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEUVITYHIHZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196670 | |
| Record name | 2-Pyridinamine, N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; mp = 14-15 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Methylaminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11482 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.11 [mmHg] | |
| Record name | 2-Methylaminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11482 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4597-87-9 | |
| Record name | 2-(Methylamino)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4597-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-methylamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004597879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylamino)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinamine, N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(Methylamino)pyridine?
A1: 2-(Methylamino)pyridine has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol.
Q2: Which spectroscopic techniques are commonly employed to characterize 2-(Methylamino)pyridine?
A2: Researchers frequently utilize Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes and structural features of 2-(Methylamino)pyridine. [] These techniques provide valuable insights into the molecule's bonding characteristics and functional groups.
Q3: How does the presence of the methylamino group influence the vibrational spectra of 2-(Methylamino)pyridine compared to unsubstituted pyridine?
A3: The methylamino substituent introduces additional vibrational modes associated with the N-H, C-N, and C-H bonds. These modes manifest as distinct peaks in the FTIR and FT-Raman spectra, allowing researchers to differentiate 2-(Methylamino)pyridine from its parent compound. []
Q4: How does 2-(Methylamino)pyridine behave as a ligand in coordination chemistry?
A4: 2-(Methylamino)pyridine exhibits versatile coordination behavior, acting as a monodentate or bidentate ligand depending on the metal center and reaction conditions. It can coordinate through the pyridine nitrogen, the amine nitrogen, or both. [, , , ]
Q5: Can you provide an example of 2-(Methylamino)pyridine acting as a bridging ligand in metal complexes?
A5: In the reaction of 2-(Methylamino)pyridine with [Cu(TMEDS)2][CuCl2] (TMEDA = tetramethylethylenediamine), a dimeric Cu(I) complex, [Cu(MAP)]2, is formed where the 2-(Methylamino)pyridine ligand bridges the two copper centers. []
Q6: How does 2-(Methylamino)pyridine participate in the synthesis of heterocyclic compounds?
A6: 2-(Methylamino)pyridine serves as a valuable building block in the construction of diverse heterocyclic systems. For instance, it reacts with diethyl 1,3-acetonedicarboxylate to yield pyrido[2,3-b][1,4]diazepine derivatives and dipyrido[1,2-a:2′,3′-d]imidazole derivatives. []
Q7: Describe the reactivity of 2-(Methylamino)pyridine with iminopropadienones.
A7: 2-(Methylamino)pyridine reacts with stable iminopropadienones to afford mesoionic pyrido[1,2-a]pyrimidinium olates. These olates can then undergo rearrangement to form pyridopyrimidinones, highlighting the dynamic nature of these reactions. [, ]
Q8: Have any catalytic applications been explored for 2-(Methylamino)pyridine or its metal complexes?
A8: While 2-(Methylamino)pyridine itself might not be directly involved in catalysis, its ability to form complexes with transition metals like iridium [] and ruthenium [, ] opens avenues for exploring the catalytic potential of these complexes in various organic transformations.
Q9: Can you elaborate on the role of 2-(Methylamino)pyridine in the formation of aluminum alkyl complexes for CO2 capture?
A9: Research demonstrates that 2-(Methylamino)pyridine can ligate aluminum alkyl complexes. These complexes exhibit hemilabile behavior, where the pyridine arm can dissociate, facilitating the activation and capture of CO2. This cooperative activation is reminiscent of Frustrated Lewis Pair chemistry. []
Q10: How is computational chemistry employed to study 2-(Methylamino)pyridine?
A10: Density Functional Theory (DFT) calculations are crucial for understanding the electronic structure, vibrational frequencies, and reactivity of 2-(Methylamino)pyridine. These calculations complement experimental data and provide insights into reaction mechanisms. []
Q11: Has any research explored the Structure-Activity Relationship (SAR) of 2-(Methylamino)pyridine derivatives?
A11: Although specific SAR studies focusing solely on 2-(Methylamino)pyridine might be limited, research on related pyridinylbenzoxazole and pyridinylbenzothiazole derivatives as potential imaging agents for β-amyloid plaques sheds light on how structural modifications impact binding affinity. []
Q12: Are there any reported analytical methods for quantifying 2-(Methylamino)pyridine in different matrices?
A13: While specific analytical methods for quantifying 2-(Methylamino)pyridine are not explicitly mentioned in the provided research, techniques like high-performance liquid chromatography (HPLC) with fluorescence detection are commonly employed for analyzing similar pyridine derivatives. []
Q13: Does 2-(Methylamino)pyridine exhibit any known biological activity?
A14: While the provided research does not directly address the biological activity of 2-(Methylamino)pyridine, some studies hint at the potential of its derivatives in specific contexts. For example, a manganese(IV) complex of 2-(Methylamino)pyridine displayed bactericidal activity against Streptococcus pyogenes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


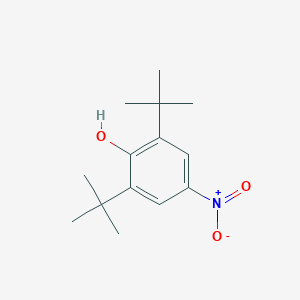
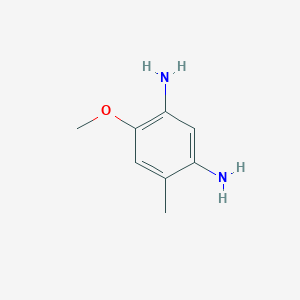
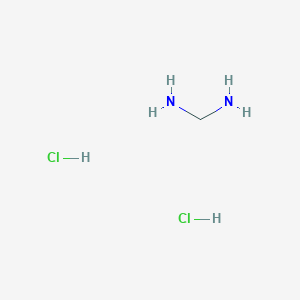
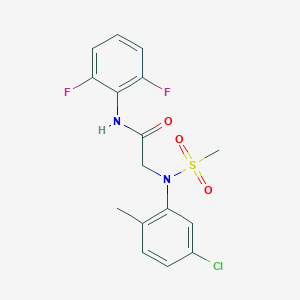


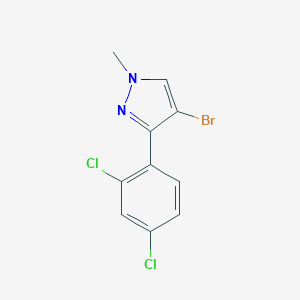

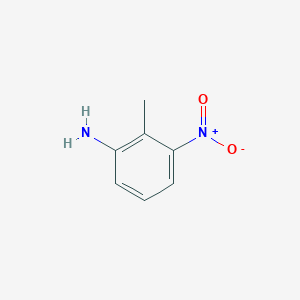
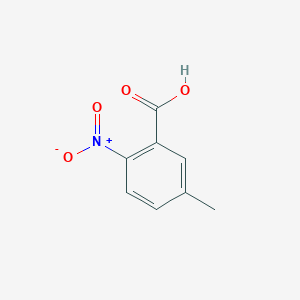

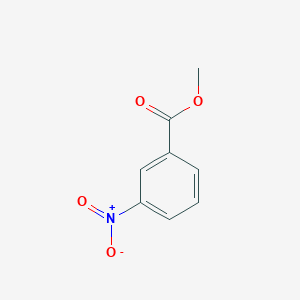

![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B147204.png)
